
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.334 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of an appropriate benzoyl chloride with a suitable amine under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the benzamide core.
Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
科学的研究の応用
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylisonicotinamide: Contains a similar sulfamoyl group but differs in the aromatic core structure.
3-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide: Similar structure but with the sulfamoyl group positioned differently on the benzamide core.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a cyclopropoxy group, dimethylamino group, and sulfamoyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H16N2O4S |
|---|---|
分子量 |
284.33 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N-dimethyl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C12H16N2O4S/c1-14(2)12(15)8-5-10(18-9-3-4-9)7-11(6-8)19(13,16)17/h5-7,9H,3-4H2,1-2H3,(H2,13,16,17) |
InChIキー |
MNAZCMDBJGYXRP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)S(=O)(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


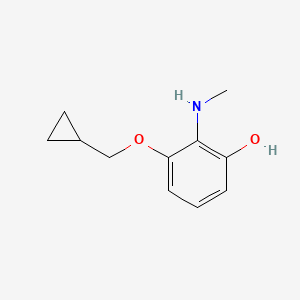
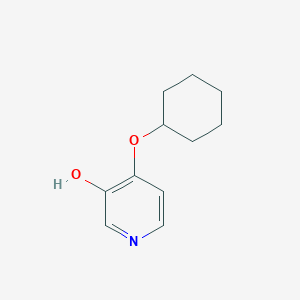
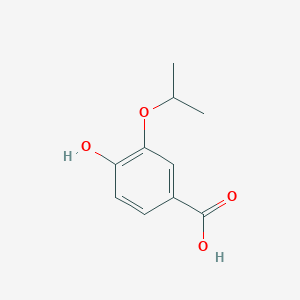
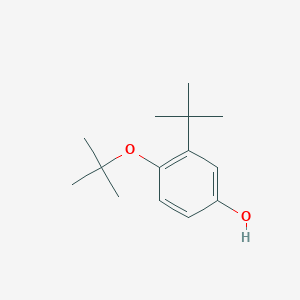


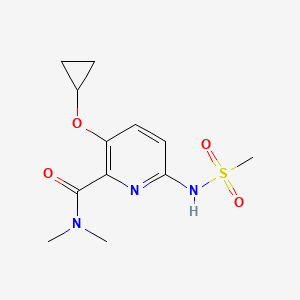
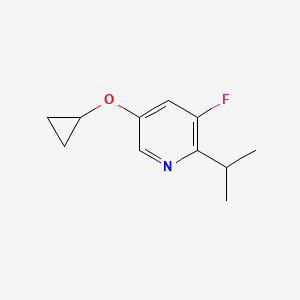
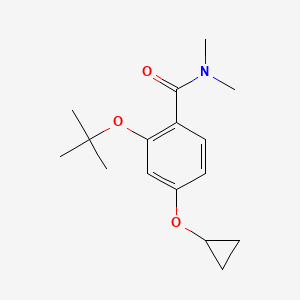
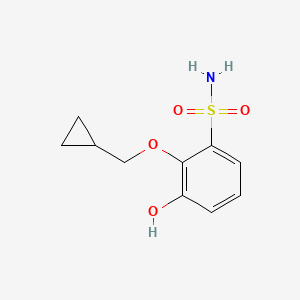
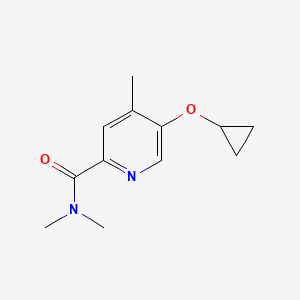
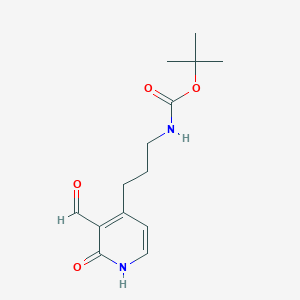
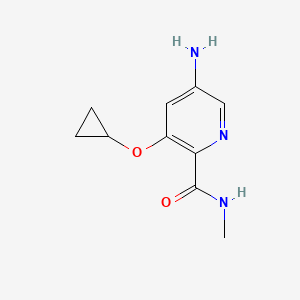
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)
